Dextrose-1-d1

Vue d'ensemble

Description

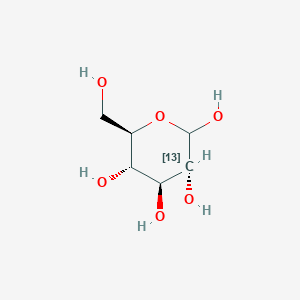

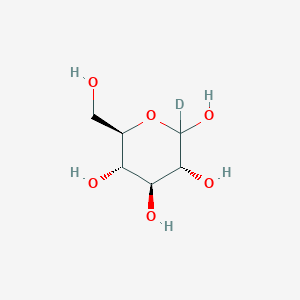

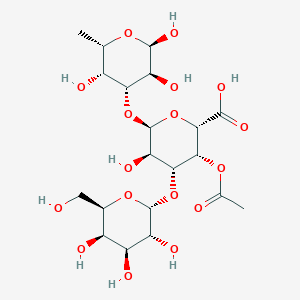

Dextrose-1-d1, also known as D-Glucose-1-d1, is a form of glucose . Its molecular formula is C6H11DO6 . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

Dextrose-1-d1 has a molecular weight of 181.16 . It has 6 hydrogen bond acceptors, 5 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis

Dextrose-1-d1 has a density of 1.7±0.1 g/cm3, a boiling point of 410.8±45.0 °C at 760 mmHg, and a flash point of 202.2±28.7 °C . It has a molar refractivity of 37.3±0.3 cm3, a polar surface area of 110 Å2, and a molar volume of 104.0±3.0 cm3 .Applications De Recherche Scientifique

Biochemical Research

Dextrose-1-d1, also known as D-Glucose-1-d1, is often used in biochemical research . Its deuterated form makes it useful for tracing the metabolic pathways of glucose in organisms. This can help scientists understand how organisms process glucose, which is crucial for many biological functions.

Pharmaceutical Development

In the pharmaceutical industry, Dextrose-1-d1 can be used in the development of new drugs . For example, it can be used in the creation of glucose-responsive drug delivery systems . These systems use the presence of glucose in the body to trigger the release of a drug, which can improve the effectiveness of treatments for diseases like diabetes.

Material Science

Dextrose-1-d1 can also be used in material science research . For instance, it can be used in the development of new materials with unique properties. Its deuterated form can be particularly useful in studies using techniques like neutron scattering, where the presence of deuterium can provide valuable information about the structure and behavior of the material.

Chemical Synthesis

In chemical synthesis, Dextrose-1-d1 can be used as a starting material for the synthesis of other deuterated compounds . This can be useful in a wide range of research fields, from organic chemistry to medicinal chemistry.

Mécanisme D'action

Target of Action

Dextrose-1-d1, also known as D-glucose-1-d1, is a variant of glucose where one of the hydrogen atoms is replaced by a deuterium atom . The primary targets of Dextrose-1-d1 are the same as those of glucose. Glucose is an essential energy source for many organisms and is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Mode of Action

Dextrose-1-d1 interacts with its targets in the same way as glucose. It supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .

Biochemical Pathways

The biochemical pathways affected by Dextrose-1-d1 are the same as those affected by glucose. These include glycolysis, the pentose phosphate pathway, and the TCA cycle . Gluconeogenesis is the process of synthesizing glucose de novo from 3- and 4-carbon precursors such as pyruvate, alanine, or glycerol .

Pharmacokinetics

The pharmacokinetics of Dextrose-1-d1 are likely to be similar to those of glucose. Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation . It is also used in metabolic disorders such as hypoglycemia .

Result of Action

The result of the action of Dextrose-1-d1 is the provision of energy to the body’s cells. By undergoing glycolysis, it generates ATP and NADH, which are essential for various cellular processes .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QVTRYHEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484453 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextrose-1-d1 | |

CAS RN |

106032-61-5 | |

| Record name | Dextrose-1-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

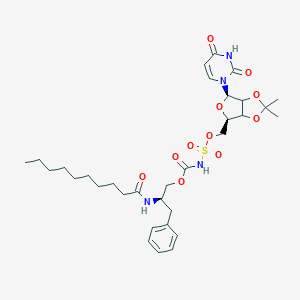

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)